The compound CH2COOH-PEG9-CH2COOH is a derivative of polyethylene glycol, specifically featuring two terminal carboxylic acid groups linked by a polyethylene glycol chain. This compound is classified as a polyether and is commonly used in various scientific and industrial applications due to its hydrophilicity and biocompatibility. The full molecular formula for this compound is with a molar mass of approximately .
CH2COOH-PEG9-CH2COOH can be synthesized from methoxy polyethylene glycol by introducing carboxylic acid functional groups at both ends. It falls under the category of polyethylene glycol derivatives, which are widely used in pharmaceuticals, biotechnology, and materials science due to their favorable properties .
The synthesis of CH2COOH-PEG9-CH2COOH typically involves the following methods:
The molecular structure of CH2COOH-PEG9-CH2COOH features:
The structural formula can be represented as follows:
This structure allows for significant flexibility and solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol segment .
CH2COOH-PEG9-CH2COOH can participate in various chemical reactions:
These reactions enable the modification of physical and chemical properties to suit specific applications .
The mechanism of action for CH2COOH-PEG9-CH2COOH primarily revolves around its role as a linker in drug delivery systems:
Key physical and chemical properties of CH2COOH-PEG9-CH2COOH include:
These properties make it suitable for various applications in biochemistry and pharmaceuticals.
CH2COOH-PEG9-CH2COOH has several important applications:
CH₂COOH-PEG₉-CH₂COOH (molecular weight: 530.56 Da, CAS: 2250056-46-1) serves as a critical heterobifunctional linker in Proteolysis-Targeting Chimeras (PROTACs). Its structure enables simultaneous engagement of target proteins and E3 ubiquitin ligases, facilitating ubiquitin-dependent degradation [1] [2].
The PEG₉ spacer (comprising nine ethylene oxide units) provides optimal length (∼35 Å) and hydrophilicity to prevent aggregation and ensure efficient shuttling of ubiquitinated proteins to the proteasome. The terminal carboxylic acid groups (–CH₂COOH) allow covalent conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) and target protein binders. This design ensures:
Property | Value/Description | Functional Impact |
---|---|---|
Molecular Formula | C₂₂H₄₂O₁₄ | Balances hydrophilicity and molecular size |
Linker Length | ∼35 Å | Optimal distance for E3-POI engagement |
Terminal Functional Groups | Carboxylic acids (–CH₂COOH) | Enables covalent conjugation to ligands |
Solubility | High (due to PEG backbone) | Redcludes aggregation in aqueous environments |
Flexibility | High (rotatable C–O bonds) | Adapts to ternary complex topology |
The flexibility of PEG₉ enables adaptive conformational changes to stabilize the PROTAC–POI–E3 ligase complex:
PEG linkers outperform alkyl or aryl chains due to:
PEG₉-based PROTACs accelerate degradation kinetics through:
Linker Type | DC₅₀ (nM) | Dmax (%) | Time to Max Effect (h) | Key Limitations |
---|---|---|---|---|
PEG₉ | 25–50 | 85–90 | 12–24 | Limited blood-brain barrier penetration |
Alkyl (C12) | 100–150 | 60–70 | 36–48 | Cellular aggregation, reduced solubility |
Aryl (piperazine) | >200 | 40–50 | 48+ | Rigidity impedes ternary complex formation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7